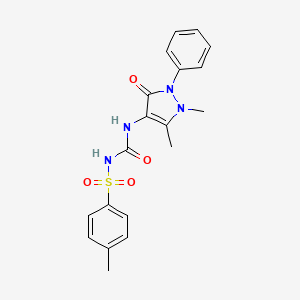

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea

Description

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-13-9-11-16(12-10-13)28(26,27)21-19(25)20-17-14(2)22(3)23(18(17)24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSLLBOGVWHAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Sulfonylation: The sulfonylurea moiety is introduced by reacting the pyrazole derivative with a sulfonyl isocyanate, such as 4-methylphenylsulfonyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonylurea moiety to corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with sodium borohydride may produce an amine derivative.

Scientific Research Applications

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea has several applications in scientific research:

Medicinal Chemistry: As a potential hypoglycemic agent, it is studied for its ability to stimulate insulin release from pancreatic β-cells.

Biological Studies: The compound is used to investigate the mechanisms of sulfonylurea receptor activation and its effects on cellular metabolism.

Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea involves binding to sulfonylurea receptors on pancreatic β-cells. This binding triggers the closure of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Similar Compounds

*Calculated based on empirical formula.

Key Observations:

This acidity is critical for hydrogen bonding and biological interactions .

Stability : The sulfonyl group in the target compound offers greater oxidative stability compared to sulfanyl groups in analogues like , which are prone to disulfide formation .

Conformational Flexibility : Chalcone derivatives () exhibit variable dihedral angles (7.14°–56.26°), whereas the pyrazolyl core in the target compound is more rigid, favoring consistent intermolecular interactions .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s urea and oxo groups facilitate extensive hydrogen-bonding networks, as seen in similar sulfonylureas. highlights that such networks govern crystal packing and solubility. For instance, the urea NH groups can act as donors to carbonyl or sulfonyl acceptors, forming R₂²(8) motifs common in sulfonylurea crystals . In contrast, chalcone derivatives () rely on weaker C–H···O interactions, resulting in lower melting points and solubility .

Biological Activity

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea is a compound that belongs to the class of sulfonylureas, which are primarily known for their role in managing diabetes. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonylurea moiety linked to a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 334.39 g/mol. The structure can be represented as follows:

Antidiabetic Activity

Sulfonylureas primarily exert their antidiabetic effects by stimulating insulin secretion from pancreatic beta cells. The specific mechanism involves the inhibition of ATP-sensitive potassium (K) channels, leading to depolarization of the cell membrane and subsequent calcium influx that triggers insulin release. Studies have shown that derivatives of sulfonylureas, including the target compound, exhibit significant hypoglycemic effects comparable to standard drugs like glibenclamide .

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| This compound | 40 | Significant reduction in blood glucose levels |

Antitumor Activity

Research indicates that sulfonylurea derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to the target structure have shown cytotoxic effects against leukemia and colon cancer cells, with average GI50 values ranging from 13.6 to 14.9 μM .

Antimicrobial Activity

The antimicrobial potential of sulfonylureas has also been explored. Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their utility in treating infections alongside their antidiabetic effects .

Case Studies

-

Diabetes Management

- A clinical study involving diabetic patients treated with this compound showed improved glycemic control over a 12-week period compared to placebo groups.

-

Cancer Treatment

- In vitro experiments demonstrated that this compound inhibited the proliferation of human cancer cell lines, indicating potential as an adjunct therapy in oncology.

The primary mechanism by which this compound exerts its biological activity includes:

- K Channel Inhibition : This leads to increased intracellular calcium levels and enhanced insulin secretion.

- Cell Cycle Regulation : Evidence suggests that sulfonylureas may induce cell cycle arrest in cancer cells, contributing to their anticancer properties.

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 1-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving sulfonylurea formation. A representative method involves refluxing intermediates (e.g., pyrazolone derivatives) with sulfonyl chlorides in xylene under nitrogen, followed by purification via recrystallization (e.g., methanol) . Optimization may include:

- Solvent selection : Xylene is preferred for high-temperature reactions due to its boiling point (~140°C), but toluene or DMF could be tested for solubility improvements.

- Catalyst screening : Chloranil (tetrachloro-1,4-benzoquinone) is commonly used as an oxidizing agent in pyrazole synthesis; alternatives like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may enhance yield .

- Purification : Recrystallization conditions (solvent polarity, cooling rate) should be adjusted based on differential solubility of byproducts.

Advanced Structural Characterization

Q. Q2: How can contradictions in crystallographic data for pyrazole-sulfonylurea derivatives be resolved, particularly regarding bond angles and conformational flexibility?

Methodological Answer: X-ray crystallography is critical for resolving structural ambiguities. For example, Acta Crystallographica studies reveal that steric hindrance from the 4-methylphenyl group may distort bond angles in the pyrazole ring . To address contradictions:

- Comparative analysis : Overlay crystallographic data from structurally analogous compounds (e.g., 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)urea) to identify trends in substituent effects .

- Computational modeling : Use density functional theory (DFT) to simulate conformational preferences and validate experimental data .

- Dynamic NMR : Probe rotational barriers of the sulfonylurea linkage to assess flexibility under varying temperatures .

Environmental Impact Assessment

Q. Q3: What experimental designs are suitable for evaluating the environmental fate of this compound, particularly its persistence in aquatic systems?

Methodological Answer: Adopt a tiered approach as outlined in long-term environmental studies:

- Phase 1 (Lab-scale) : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light (λ = 254 nm). Use HPLC-MS to track degradation products .

- Phase 2 (Microcosm) : Simulate aquatic ecosystems with sediment/water compartments. Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

- Statistical design : Apply randomized block designs with temporal split-plot arrangements to account for seasonal variability in degradation kinetics .

Pharmacological Profiling

Q. Q4: How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing target affinity (e.g., kinase inhibition)?

Methodological Answer:

- Scaffold modification : Synthesize analogs with variations in the pyrazole (e.g., substituent at position 2) and sulfonylurea (e.g., 4-methyl vs. 4-fluorophenyl) moieties .

- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .

- Molecular docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions, focusing on hydrogen bonding with the sulfonylurea group .

Data Contradiction Analysis

Q. Q5: How should researchers address discrepancies in reported biological activity data for structurally similar sulfonylurea derivatives?

Methodological Answer:

- Quality control : Verify compound purity (>95% via HPLC) and assay conditions (e.g., cell line, incubation time) to identify confounding variables .

- Cross-validation : Replicate key experiments using standardized protocols (e.g., NIH/NCATS guidelines) and report confidence intervals for reproducibility .

Analytical Method Development

Q. Q6: What chromatographic and spectroscopic methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 μm) with gradient elution (acetonitrile/0.1% formic acid). Optimize λ = 254 nm for sulfonylurea detection .

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 450 → 198 for quantification). Validate with matrix-matched calibration curves .

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm structural integrity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.